molecular formula C3H5F5OS B2903130 (2-Oxopropyl)pentafluorosulfur(VI) CAS No. 2599-72-6

(2-Oxopropyl)pentafluorosulfur(VI)

Cat. No. B2903130
CAS RN: 2599-72-6
M. Wt: 184.12
InChI Key: ARBLCBSVDPRKET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for (2-Oxopropyl)pentafluorosulfur(VI) involves the reaction of pentafluorosulfur(VI) chloride with acetone in the presence of a base. The reaction involves adding pentafluorosulfur(VI) chloride to a reaction vessel, adding acetone to the reaction vessel, and then adding a base to initiate the reaction. The reaction mixture is heated to a suitable temperature (e.g., 50-60°C) and stirred for several hours. After cooling, any solids are filtered off, and the product is purified by distillation or recrystallization.


Molecular Structure Analysis

The molecular formula of (2-Oxopropyl)pentafluorosulfur(VI) is C3H5F5OS, and its molar mass is 184.13 .

properties

IUPAC Name

1-(pentafluoro-λ6-sulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F5OS/c1-3(9)2-10(4,5,6,7)8/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRUHEYRVALBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319125
Record name (2-Oxopropyl)pentafluorosulfur(VI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2599-72-6
Record name Sulfur, (OC-6-21)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Oxopropyl)pentafluorosulfur(VI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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